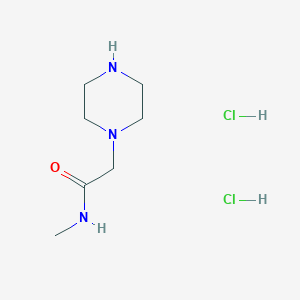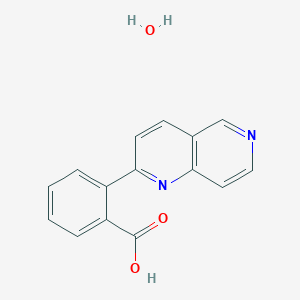![molecular formula C14H9Cl2N3O2S B3087344 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1172936-72-9](/img/structure/B3087344.png)
1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
The compound “1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It has a molecular formula of C14H9Cl2N3O2S and a molecular weight of 354.21 . The structure of this compound includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized through various methods. For instance, a related compound, 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine, was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound serves as a crucial building block in the synthesis of diverse heterocyclic structures. It's instrumental in the development of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. These structures are pivotal in the creation of cynomethylene dyes and other versatile heterocyclic compounds. The unique reactivity of this compound under mild conditions facilitates the generation of a wide array of precursors, including amines, α-aminocarboxylic acids, and azacrown ethers, underscoring its significance in heterocyclic chemistry and dyes synthesis (Gomaa & Ali, 2020).
Development of Anticancer Agents
In the realm of anticancer research, the compound's derivatives have been explored for their potential to inhibit various cancer targets. Through Knoevenagel condensation, a methodology adhering to greener principles, α, β‐unsaturated ketones/carboxylic acids are generated, showcasing significant anticancer activity. These activities span across different cancer targets, including DNA, microtubules, and kinases, highlighting the compound's utility in the development of novel anticancer agents (Tokala, Bora, & Shankaraiah, 2022).
Biological Applications
Pyrazole carboxylic acid derivatives, including those derived from the compound , exhibit a broad spectrum of biological activities. Their significance is underscored in applications such as antimicrobial, anticancer, anti-inflammatory, and antiviral therapies. The synthesis of these derivatives and their comprehensive biological activities offer a valuable guide for scientists in medicinal chemistry, emphasizing the compound's versatility and its derivatives in drug discovery (Cetin, 2020).
Environmental Applications
The compound's derivatives have been evaluated for environmental applications, particularly in the treatment of wastewater from the pesticide industry. The complexity of pesticide production wastewater, which may contain compounds like 2,4-dichlorophenoxyacetic acid, necessitates efficient treatment methods. Biological processes and granular activated carbon are effective in removing a variety of compounds, demonstrating the compound's relevance in environmental protection and wastewater management (Goodwin, Carra, Campo, & Soares, 2018).
Mecanismo De Acción
Target of Action
The primary targets of the compound “1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid” are currently unknown
Mode of Action
Based on its structural similarity to other thiazole and pyrazole derivatives, it might interact with its targets by forming hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects . Other thiazole and pyrazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . These activities suggest that the compound might affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (35421 g/mol) and its polar surface area might influence its absorption and distribution in the body .
Result of Action
The specific molecular and cellular effects of the compound’s action are currently unknown due to the lack of research data . Based on the biological activities of similar compounds, it might induce changes in cell growth, inflammation, or microbial activity .
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules
Propiedades
IUPAC Name |
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c1-7-4-12(13(20)21)19(18-7)14-17-11(6-22-14)9-3-2-8(15)5-10(9)16/h2-6H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDVNFJJUFUJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087269.png)


![5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B3087287.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3087303.png)

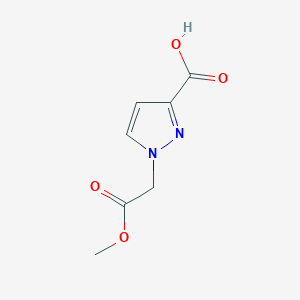

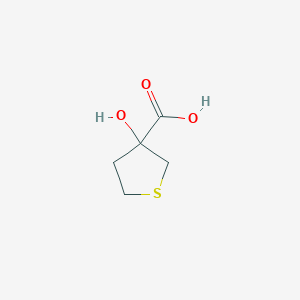
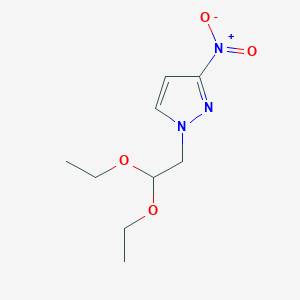
![6-Methyl-3-(1,3,5-trimethylpyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087330.png)
